molecular formula C18H16ClN3O3S B2416819 (5-Chlorothiophen-2-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1421533-15-4

(5-Chlorothiophen-2-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2416819
CAS No.: 1421533-15-4
M. Wt: 389.85
InChI Key: YRMBAOLLPNSEEF-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a complex molecular architecture that incorporates a 1,3,4-oxadiazole ring linked to a chlorothiophene moiety via an azetidine core. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its diverse biological activities and is frequently explored in drug discovery efforts . The specific combination of a chlorothiophene unit and a methoxybenzyl-substituted oxadiazole suggests potential for this compound to be investigated as a scaffold in developing pharmacologically active molecules. Researchers may find value in studying this compound as a potential enzyme inhibitor, given that similar oxadiazole-containing compounds have been reported to inhibit various enzymes. For instance, some benzimidazole compounds are known to act as glutaminyl-peptide cyclotransferase-like (QPCT) inhibitors, which are relevant in therapeutic areas such as Alzheimer's Disease . Other analogs have been developed as antagonists for specific receptors, such as the Melanin Concentrating Hormone Receptor 1 (MCHr1) . This product is intended for non-human research applications only in fields such as medicinal chemistry, hit-to-lead optimization, and assay development. It is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the exact mechanism of action, specificity, and physicochemical properties of this compound.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-13-5-3-2-4-11(13)8-16-20-17(25-21-16)12-9-22(10-12)18(23)14-6-7-15(19)26-14/h2-7,12H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMBAOLLPNSEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN4O3SC_{16}H_{16}ClN_{4}O_{3}S. The structure includes a chlorothiophene ring, an oxadiazole moiety, and an azetidinone ring, which contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC16H16ClN4O3S
SMILESCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl
InChI KeyLOUAUGKGUWMJLD-QGMBQPNBSA-N

Biological Activity

Research has shown that compounds similar to (5-Chlorothiophen-2-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have indicated that derivatives of similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with azetidinone structures have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.06
Compound BEscherichia coli0.12
(5-Chlorothiophen-2-yl)Pseudomonas aeruginosa0.25

The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The presence of functional groups in the structure allows for binding to active sites, potentially leading to inhibition or modulation of biological pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for various derivatives of this compound. For instance:

  • Synthesis of Azetidinones : A series of azetidinone derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications in the molecular structure significantly influenced antibacterial efficacy .
  • Structure-Activity Relationship (SAR) : Research has established a correlation between the structural features of the compound and its biological activity. For instance, the introduction of methoxy groups in specific positions enhanced antimicrobial potency .

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Heterocyclic Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. Its chlorothiophene moiety allows for further functionalization, leading to the creation of more complex molecules that can exhibit diverse chemical properties.

Synthetic Routes
The synthesis typically involves several steps:

  • Formation of Intermediates : Initial reactions may include the formation of esters or amides from corresponding acids.
  • Alkylation Reactions : Alkyl halides are often used to introduce alkyl groups.
  • Final Product Formation : The final compound is obtained through coupling reactions with various amines or nucleophiles.

Biological Applications

Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anticancer Potential
Research has demonstrated that the compound can inhibit cancer cell proliferation. In vitro studies have shown that it affects various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The National Cancer Institute's protocols have been employed to evaluate its efficacy, revealing promising results with low GI50 values .

Medical Research

Drug Development Candidates
Due to its unique structure, the compound is being explored for potential drug development. Its ability to interact with specific biological targets makes it a candidate for treating various diseases, including cancer and infectious diseases. The pharmacokinetic properties are being assessed using computational models to predict absorption, distribution, metabolism, and excretion (ADME) profiles .

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials with specific chemical resistance properties.

Data Tables

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for heterocyclesFacilitates the synthesis of complex molecules
Biological ResearchAntimicrobial and anticancer studiesSignificant activity against various pathogens
Medical ResearchDrug development candidatePromising pharmacological profiles
Industrial ApplicationsAdvanced materials productionHigh stability and reactivity

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on derivatives showed that compounds with similar structures inhibited bacterial growth effectively, suggesting potential as new antibiotics .
  • Anticancer Activity Assessment
    In vitro tests revealed that the compound significantly reduced cell viability in multiple cancer cell lines, supporting its role as a potential anticancer agent .
  • Material Science Application
    Research into polymer composites incorporating this compound demonstrated enhanced durability and resistance to environmental degradation, indicating its utility in industrial applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and selectivity?

The synthesis involves multi-step organic reactions. Key steps include:

  • Core formation : Use thiophene and azetidine precursors under base-catalyzed conditions to assemble the azetidine-oxadiazole scaffold .
  • Substituent coupling : Introduce the 5-chlorothiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring temperature control (60–80°C) and inert atmosphere .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while catalysts like Pd(PPh₃)₄ enhance coupling efficiency .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the azetidine and oxadiazole moieties .
  • Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect isotopic patterns (e.g., chlorine) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-N (oxadiazole, ~1600 cm⁻¹) stretches to validate functional groups .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles by growing single crystals in ethanol/water mixtures .

Q. What are common side reactions during synthesis, and how can they be minimized during purification?

  • Oxadiazole ring-opening : Occurs under acidic conditions. Use buffered solutions (pH 6–7) during workup .
  • Azetidine ring strain : Avoid prolonged heating (>100°C) to prevent decomposition. Employ low-temperature (−20°C) recrystallization for purification .
  • Thiophene halogen displacement : Compete with nucleophilic substitution by using excess 5-chlorothiophen-2-yl reagent .

Advanced Research Questions

Q. How does the electronic environment of the azetidine ring influence reactivity in nucleophilic substitution reactions?

The azetidine’s strained ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Computational studies (DFT) show:

  • Electron-withdrawing groups (e.g., oxadiazole) enhance electrophilicity, accelerating substitution .
  • Steric hindrance : The 2-methoxybenzyl group reduces accessibility to the azetidine’s nitrogen, requiring bulky nucleophiles (e.g., Grignard reagents) to proceed via SN2 mechanisms .
  • Kinetic studies : Monitor reaction rates using stopped-flow UV-Vis spectroscopy under varying temperatures (25–50°C) to determine activation parameters .

Q. What strategies can resolve contradictory biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., reference inhibitors) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-methoxybenzyl with 4-fluorobenzyl) to identify critical pharmacophores .
  • Dose-response curves : Calculate IC50 values across multiple concentrations to account for potency variations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Modify substituents :
PositionModificationEffect on ActivityReference
Oxadiazole C-3Replace 2-methoxybenzyl with 3-chlorobenzyl↑ Anticancer activity (IC50: 1.2 μM → 0.8 μM)
Thiophene C-5Substitute Cl with Br↓ Solubility but ↑ metabolic stability
  • Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains). Validate with SPR binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities for this compound?

  • Assay variability : Replicate experiments using uniform protocols (e.g., fluorescence polarization vs. radioligand binding) .
  • Protein conformation : Test binding to both active and inactive states of the target (e.g., GPCRs) .
  • Meta-analysis : Aggregate data from ≥3 independent studies, applying statistical models (e.g., random-effects) to identify outliers .

Methodological Recommendations

  • Synthetic protocols : Follow multi-step routes with in-line purification (e.g., catch-and-release resins) .
  • Data validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs NMR simulator) .
  • Biological testing : Prioritize 3D cell cultures over monolayer assays to better mimic in vivo conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.